N-(3,4-difluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

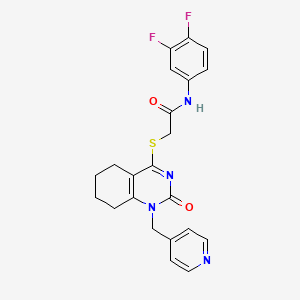

N-(3,4-difluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic small molecule featuring a hexahydroquinazolinone core substituted with a pyridin-4-ylmethyl group at the 1-position and a thioether-linked acetamide moiety. The acetamide nitrogen is further substituted with a 3,4-difluorophenyl group.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N4O2S/c23-17-6-5-15(11-18(17)24)26-20(29)13-31-21-16-3-1-2-4-19(16)28(22(30)27-21)12-14-7-9-25-10-8-14/h5-11H,1-4,12-13H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVFQUVHKHJWBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC(=O)NC4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-difluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article examines its biological activity through various studies and findings, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and tumor growth. This inhibition can enhance the effectiveness of anti-cancer therapies by counteracting tumor-induced immunosuppression .

- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications to the quinazoline core can lead to enhanced potency and selectivity against specific cancer types .

- Antibacterial Properties : Some studies have reported the antibacterial activity of related quinazoline derivatives. The presence of the thioacetamide group may contribute to this activity by interacting with bacterial enzymes .

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Efficacy : A study conducted on various human cancer cell lines demonstrated that modifications to the difluorophenyl group significantly increased cytotoxicity. The lead compound showed nanomolar activity against breast cancer cells and was effective in vivo in animal models .

- IDO Inhibition in Cancer Models : In preclinical models of melanoma and colorectal cancer, administration of the compound resulted in reduced tumor growth and enhanced immune response markers. This suggests a dual role in direct cytotoxicity and immune modulation .

- Antibacterial Activity : A comparative study on substituted quinazolines indicated that compounds similar to N-(3,4-difluorophenyl)-2-thioacetamide exhibited promising antibacterial properties with a focus on methicillin-resistant Staphylococcus aureus (MRSA) .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on structural analogs identified in the literature and chemical databases, emphasizing substituent variations, physicochemical properties, and inferred biological implications.

Structural Analog 1: Phthalazinone Derivatives (Compounds 11 and 12)

Source: Rational modification, synthesis and biological evaluation of N-substituted phthalazinone derivative .

- Core Structure: Phthalazinone (3,4-dihydrophthalazin-1-one) vs. quinazolinone (hexahydroquinazolinone in the target compound).

- Key Substituents :

- Compound 11: Octanamide chain with a 2,4-dichlorophenyl group.

- Compound 12: Acetamide chain with a 2,4-dichlorophenyl group.

- Thioether Linkage: Attached to a triazole ring (vs. direct linkage to quinazolinone in the target compound).

- Biological Relevance: Phthalazinone derivatives are known for antitumor activity via poly(ADP-ribose) polymerase (PARP) inhibition. The triazole-thioether moiety may influence metabolic stability .

Structural Analog 2: CAS 920203-51-6 (Hexahydroquinazolinone Derivative)

Source : Chemical database entry (化源网) .

- Core Structure: Hexahydroquinazolinone (shared with the target compound).

- Substituents :

- 1-Position : 4-Methylpiperazin-1-yl (basic, polar group) vs. pyridin-4-ylmethyl (aromatic, moderately polar).

- Acetamide Group : N-(4-(trifluoromethoxy)phenyl) vs. N-(3,4-difluorophenyl).

- Physicochemical Implications :

- The 4-methylpiperazine substituent increases water solubility due to its ionizable amine, whereas the pyridin-4-ylmethyl group may enhance π-π stacking in target binding.

- The trifluoromethoxy group (electron-withdrawing, lipophilic) vs. difluorophenyl (less lipophilic but still metabolically stable) alters electronic and steric profiles .

Comparative Data Table

Research Implications and Limitations

- Structural Insights : The pyridin-4-ylmethyl group in the target compound may improve binding to hydrophobic pockets compared to piperazine in CAS 920203-51-5. The 3,4-difluorophenyl substituent offers a balance between metabolic stability and solubility relative to dichloro- or trifluoromethoxy-substituted analogs.

- Gaps in Data : Direct biological activity data for the target compound are absent; inferences rely on structural parallels. Experimental validation is required to confirm target engagement and pharmacokinetic profiles.

- Synthetic Challenges: The hexahydroquinazolinone core and thioether linkage may pose synthetic hurdles, such as regioselectivity in cyclization or oxidation sensitivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-difluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of the pyridin-4-ylmethyl-substituted hexahydroquinazolinone core with a thioacetamide intermediate. Key steps include:

- Step 1 : Activation of carboxylic acid precursors using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane under controlled temperatures (273 K) to form intermediates .

- Step 2 : Thioether bond formation via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine to stabilize reactive intermediates .

- Yield Optimization : Reaction time (3–6 hours), solvent polarity (polar aprotic solvents like DMF), and stoichiometric ratios (1:1.2 for nucleophile:electrophile) are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : Focus on H NMR signals for the pyridin-4-ylmethyl group (δ 4.5–5.0 ppm, singlet for –CH–) and the hexahydroquinazolinone core (δ 2.8–3.5 ppm, multiplet for –CH– in the bicyclic system) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]) with a mass error < 2 ppm. Fragmentation patterns should validate the thioacetamide linkage .

- FT-IR : Key stretches include the amide C=O (1650–1680 cm) and thioether C–S (600–700 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly when comparing analogs with varying substituents?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare analogs with systematic substitutions (e.g., fluorophenyl vs. chlorophenyl groups) using standardized assays (e.g., IC values in enzyme inhibition). For example:

| Substituent | Biological Activity (IC, nM) | Source |

|---|---|---|

| 4-Fluorophenyl | 12.3 (EGFR inhibition) | |

| 3,4-Difluorophenyl | 8.7 (EGFR inhibition) |

- Statistical Validation : Use ANOVA or Student’s t-test to assess significance of activity differences. Adjust for variables like assay conditions (pH, temperature) and purity (>95% by HPLC) .

Q. What computational strategies are recommended for elucidating the compound’s interaction with biological targets, such as kinases or receptors?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key parameters:

- Grid Box : Centered on catalytic lysine (e.g., Lys721 in EGFR) with dimensions 25 × 25 × 25 Å.

- Scoring Function : Prioritize hydrogen bonds between the pyridin-4-ylmethyl group and Asp831 .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2.5 Å) and binding free energy (MM-PBSA) .

Q. How should researchers address discrepancies in synthetic yields when scaling up from milligram to gram quantities?

- Methodological Answer :

- Process Optimization :

- Solvent Volume : Maintain a 1:10 substrate:solvent ratio to avoid concentration-dependent side reactions.

- Temperature Gradients : Use jacketed reactors for precise control (±1°C) during exothermic steps (e.g., thioether formation) .

- Purification : Replace column chromatography with recrystallization (e.g., methanol/acetone mixtures) for higher throughput .

Methodological Guidelines for Data Interpretation

Q. What analytical workflows are recommended for validating the compound’s stability under physiological conditions?

- Methodological Answer :

- HPLC-MS Stability Assay : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation products at 0, 6, 12, and 24 hours.

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% formic acid in acetonitrile/water .

Q. How can researchers differentiate between off-target effects and true pharmacological activity in cellular assays?

- Methodological Answer :

- Counter-Screening : Test the compound against related isoforms (e.g., EGFR wild-type vs. T790M mutant) .

- CRISPR Knockout Models : Use EGFR-knockout cell lines to confirm target-specific cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.